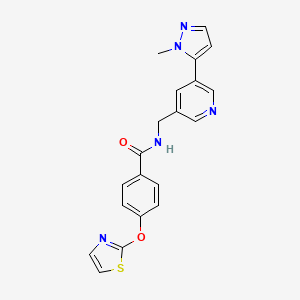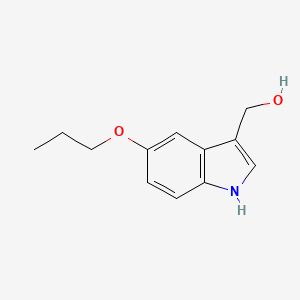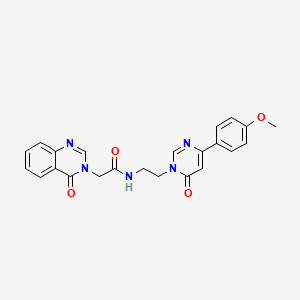![molecular formula C15H26ClN5O B2474514 2-Chloro-N-[[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)pyrazol-4-yl]methyl]propanamide CAS No. 2411269-77-5](/img/structure/B2474514.png)
2-Chloro-N-[[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)pyrazol-4-yl]methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of aromatic heterocycle, and a diazepane ring, which is a seven-membered ring with two nitrogen atoms. The presence of these rings suggests that the compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the two rings and the various substituents. The pyrazole ring is aromatic, which means it is planar and has a cyclic cloud of delocalized electrons. The diazepane ring, on the other hand, is not aromatic and would have a more flexible, three-dimensional structure .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the rings and the various substituents. The pyrazole ring, being aromatic, might undergo electrophilic aromatic substitution reactions. The diazepane ring might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the presence of the polar amide group and the nonpolar hydrocarbon chains. Its melting and boiling points would be influenced by the size and shape of the molecule and the types of intermolecular forces it can form .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. If it is intended to be a drug, for example, its mechanism of action would depend on the specific biological target it is designed to interact with. Unfortunately, without more specific information, it’s difficult to predict the mechanism of action .
properties
IUPAC Name |
2-chloro-N-[[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)pyrazol-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26ClN5O/c1-11(16)14(22)17-10-13-12(2)18-20(4)15(13)21-7-5-6-19(3)8-9-21/h11H,5-10H2,1-4H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNFCJDEEHASKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CNC(=O)C(C)Cl)N2CCCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2474432.png)
![N-[(2-chlorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2474433.png)
![2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2474434.png)




![5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride](/img/structure/B2474444.png)


![N-Benzyl-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2474451.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodobenzoic acid](/img/structure/B2474453.png)